![molecular formula C12H16N2O3 B14262275 2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide CAS No. 157119-19-2](/img/structure/B14262275.png)
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an oxoacetamide group with a hydroxyethyl substituent. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ethyl chloroformate to form the desired compound. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide
- **this compound
- **this compound
Uniqueness
Compared to similar compounds, this compound exhibits unique properties such as higher stability and reactivity under specific conditions. Its ability to participate in diverse chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
157119-19-2 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)10-5-3-9(4-6-10)11(16)12(17)13-7-8-15/h3-6,15H,7-8H2,1-2H3,(H,13,17) |
Clé InChI |
KYHRHUPGAOSSOS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
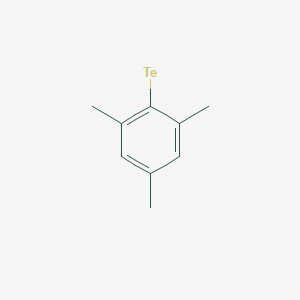
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
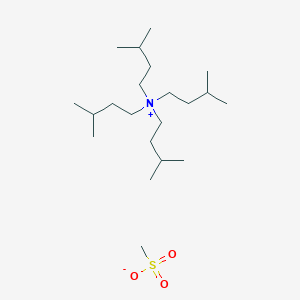

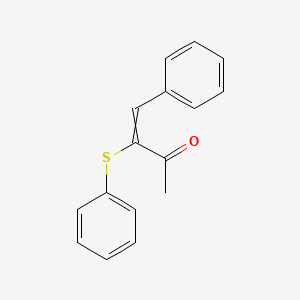
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
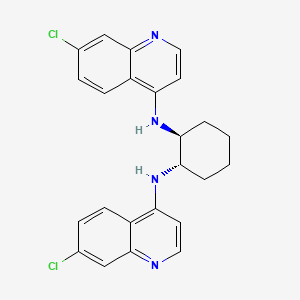
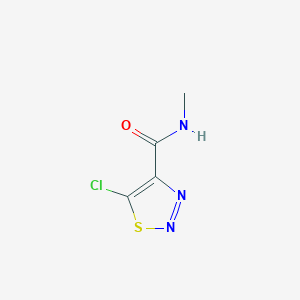
![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)


